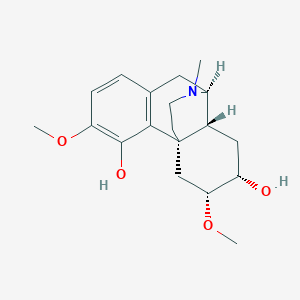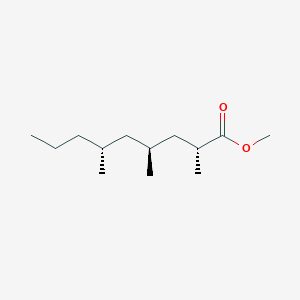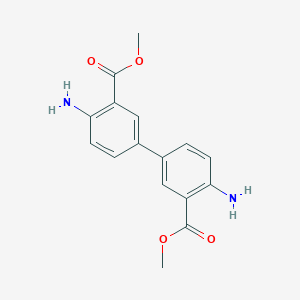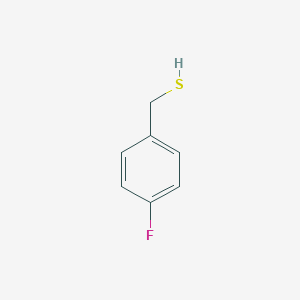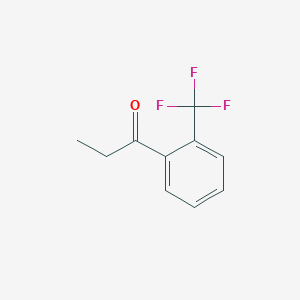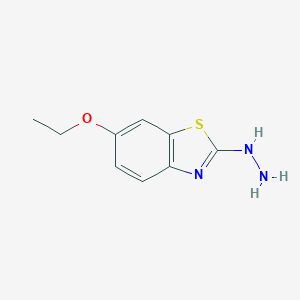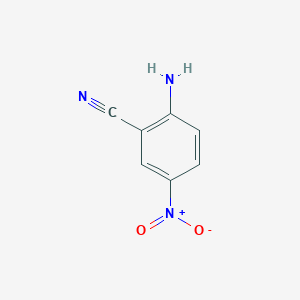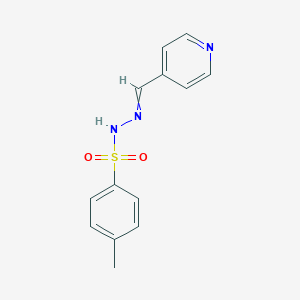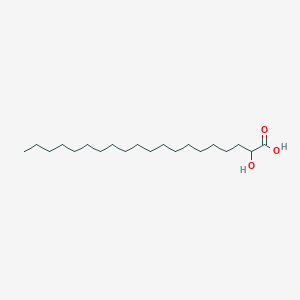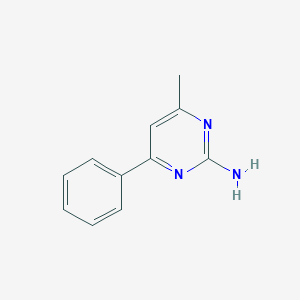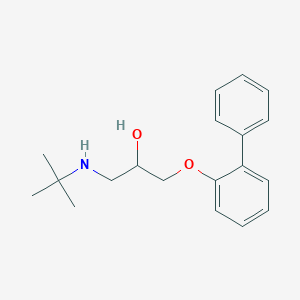
Berlafenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of berlafenone involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid and crystallization . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
化学反应分析
Berlafenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Berlafenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Studies have explored its effects on cellular functions and signal transduction pathways.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in conditions involving sodium channel dysfunction.
Industry: This compound is utilized in the development of new materials and chemical processes.
作用机制
Berlafenone exerts its effects primarily by antagonizing sodium channels . This action disrupts the normal flow of sodium ions, affecting cellular excitability and signal transmission. The molecular targets include specific sodium channel subtypes, and the pathways involved are related to ion transport and membrane potential regulation.
相似化合物的比较
Berlafenone can be compared with other sodium channel antagonists, such as lidocaine and phenytoin. Unlike these compounds, this compound has a unique chemical structure that may offer distinct advantages in terms of selectivity and potency. Similar compounds include:
Lidocaine: A widely used local anesthetic.
Phenytoin: An anticonvulsant medication.
Carbamazepine: Another anticonvulsant with sodium channel blocking properties.
This compound’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.
属性
CAS 编号 |
18965-97-4 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |
InChI 键 |
DBHPVKNFKBKJCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
相关CAS编号 |
18965-98-5 (hydrochloride) |
同义词 |
1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


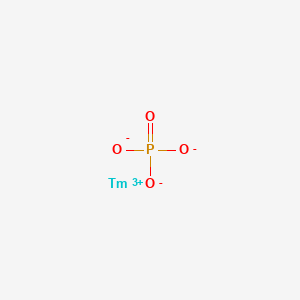
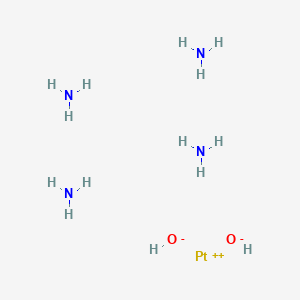
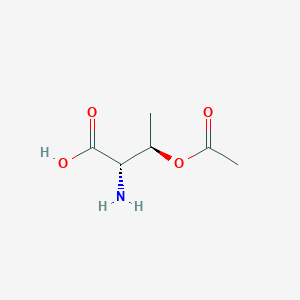
![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
